6-Chloro-3-(trifluoromethyl)picolinimidamide hydrochloride
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Overview
Description
6-Chloro-3-(trifluoromethyl)picolinimidamide hydrochloride is an organic compound with the molecular formula C7H6Cl2F3N3 and a molecular weight of 260.04 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method to synthesize 6-Chloro-3-(trifluoromethyl)picolinimidamide hydrochloride involves the reaction of 6-aminomethylpyridine with trifluoroacetic anhydride, followed by treatment with hydrochloric acid . The reaction conditions typically include an inert atmosphere and room temperature to ensure the stability of the intermediate and final products.
Industrial Production Methods
Industrial production of this compound often involves bulk custom synthesis, where the process is scaled up to meet the demand for research and industrial applications. The synthesis is carried out under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(trifluoromethyl)picolinimidamide hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
6-Chloro-3-(trifluoromethyl)picolinimidamide hydrochloride has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active compounds and as an intermediate in drug development.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals, optical materials, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(trifluoromethyl)picolinimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or intermediate in various chemical reactions, facilitating the formation of desired products. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable tool in research and industrial applications .
Comparison with Similar Compounds
Similar Compounds
- 6-(Trifluoromethyl)pyridine-2-carboximidamide hydrochloride
- 6-(Trifluoromethyl)picolinimidamide hydrochloride
Uniqueness
6-Chloro-3-(trifluoromethyl)picolinimidamide hydrochloride is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical properties. These functional groups enhance its reactivity and make it suitable for a variety of applications in research and industry .
Properties
CAS No. |
1179362-56-1 |
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Molecular Formula |
C7H6Cl2F3N3 |
Molecular Weight |
260.04 g/mol |
IUPAC Name |
6-chloro-3-(trifluoromethyl)pyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C7H5ClF3N3.ClH/c8-4-2-1-3(7(9,10)11)5(14-4)6(12)13;/h1-2H,(H3,12,13);1H |
InChI Key |
ASHDINZLNHGICE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1C(F)(F)F)C(=N)N)Cl.Cl |
Origin of Product |
United States |
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